Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate
Description
Chemical Identity and Nomenclature
This compound presents a complex nomenclature system that reflects its sophisticated molecular structure and multiple functional groups. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate, which emphasizes the keto form of the hydroxyl group at position 4. This tautomeric consideration represents an important aspect of the compound's chemical identity, as the hydroxyl group can exist in equilibrium with its corresponding ketone form under specific conditions.
The compound maintains several recognized synonyms that appear throughout chemical literature and commercial databases. These alternative names include ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, 4-hydroxy-8-methoxyquinoline-3-carboxylic acid ethyl ester, and 8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester. The multiplicity of naming conventions reflects the compound's recognition across different chemical disciplines and commercial applications.
The molecular descriptors provide additional insight into the compound's chemical identity. The International Chemical Identifier string is InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15), while the corresponding International Chemical Identifier Key is HCYNWEIHLHVPEW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC, provides a linear notation that captures the compound's connectivity and functional group arrangement.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 27568-04-3 |
| Molecular Formula | C₁₃H₁₃NO₄ |
| International Union of Pure and Applied Chemistry Name | ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
| Molecular Weight | 247.25 g/mol |
| International Chemical Identifier Key | HCYNWEIHLHVPEW-UHFFFAOYSA-N |
Historical Context in Quinoline Derivative Research
The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the early nineteenth century. Quinoline itself was first isolated in 1834 by German chemist Friedlieb Ferdinand Runge from coal tar, marking the beginning of systematic investigations into this important class of heterocyclic compounds. Runge originally termed the compound "leukol," meaning "white oil" in Greek, establishing the foundation for what would become an extensive family of derivatives with diverse applications.
The subsequent development of quinoline chemistry gained momentum through the work of French chemist Charles Gerhardt in 1842, who obtained quinoline derivatives through the dry distillation of natural alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. This early synthetic approach demonstrated the potential for chemical modification of the quinoline nucleus, paving the way for the systematic exploration of substituted derivatives that would follow in later decades.
The evolution of quinoline derivative research accelerated significantly during the twentieth century, driven by the recognition of their pharmacological potential. The structural model established by quinoline proved instrumental in the development of antimalarial agents, with the total synthesis accomplished by Woodward and Doering in 1945 providing crucial validation of the quinoline framework. This achievement represented a milestone in heterocyclic chemistry and established quinoline derivatives as legitimate targets for medicinal chemistry research.
The specific synthesis and characterization of this compound emerged from this rich historical tradition of quinoline chemistry. The compound's first documentation in chemical databases dates to 2005, with subsequent modifications and updates reflecting ongoing research interest. The synthetic approaches employed for this compound, including the Gould-Jacobs cyclization methodology, represent refined applications of classical quinoline synthesis techniques adapted for modern pharmaceutical applications.
Research investigations into related 8-methoxyquinoline derivatives have demonstrated the importance of methoxy substitution patterns in determining biological activity. Studies on 8-methoxyquinoline-5-amino acetic acid synthesis have revealed that methoxy groups at the 8-position significantly influence both chemical reactivity and potential biological applications. These findings have informed the continued development of this compound as a research compound with diverse applications.
Significance in Modern Organic and Medicinal Chemistry
This compound occupies a position of considerable significance in contemporary organic and medicinal chemistry research, serving multiple roles as both a synthetic intermediate and a biologically active compound. The unique structural features of this molecule, particularly the combination of hydroxyl and methoxy substituents on the quinoline core, contribute to its versatility in chemical transformations and potential therapeutic applications.
In the realm of organic chemistry, this compound serves as a valuable building block for the synthesis of more complex quinoline derivatives. The presence of multiple reactive sites, including the hydroxyl group at position 4, the methoxy group at position 8, and the ethyl ester functionality at position 3, provides numerous opportunities for selective chemical modification. These functional groups can participate in various reaction types, including nucleophilic substitution, electrophilic aromatic substitution, and ester hydrolysis or transesterification reactions.
The compound's significance in medicinal chemistry stems from the well-established pharmacological properties of quinoline derivatives. Quinoline-based compounds have demonstrated remarkable therapeutic potential across multiple disease areas, including antimalarial, antibacterial, antiviral, anticancer, and anti-inflammatory applications. The quinoline nucleus serves as a privileged scaffold in drug discovery, with over 200 biologically active quinoline and quinazoline alkaloids identified in natural and synthetic sources.
Research investigations have specifically identified this compound as possessing potential biological activities that warrant further exploration. Studies suggest that the compound may exhibit enzyme inhibitory properties, potentially through interaction with specific molecular targets and modulation of cellular pathways. The mechanism of action appears to involve binding to enzyme active sites, thereby blocking enzymatic activity and affecting various cellular functions.
The compound's role in pharmaceutical research extends to its utility as an intermediate in the synthesis of biologically active molecules targeting specific enzymes or receptors. The structural framework provided by the quinoline core, combined with the specific substitution pattern, makes this compound particularly valuable in drug discovery processes aimed at developing novel therapeutic agents. Research has explored its potential antimicrobial and anti-inflammatory activities, contributing to investigations focused on combating infectious diseases and inflammatory conditions.
The synthetic accessibility of this compound through established methodologies, including the Gould-Jacobs approach and related cyclization strategies, ensures its continued availability for research applications. The compound can be prepared with high purity levels, typically ranging from 96.5 to 100 percent, making it suitable for rigorous scientific investigations. The established synthetic routes also allow for the preparation of structural analogs through modification of reaction conditions or starting materials, facilitating structure-activity relationship studies.
Modern analytical techniques have enabled comprehensive characterization of this compound, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These characterization methods provide detailed structural information that supports both synthetic applications and biological activity investigations. The availability of high-quality analytical data enhances the compound's utility in research applications and supports its role in medicinal chemistry programs.
The compound's physical properties, including its appearance as a white to gray solid with a boiling point of 391°C at 760 mmHg, facilitate its handling and storage under standard laboratory conditions. These characteristics, combined with its chemical stability and synthetic accessibility, position this compound as an important compound for continued research and development in both academic and industrial settings.
Properties
IUPAC Name |
ethyl 8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-14-11-8(12(9)15)5-4-6-10(11)17-2/h4-7H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNWEIHLHVPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950236 | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27568-04-3 | |
| Record name | 27568-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27568-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Gould-Jacobs Cyclization Approach
One of the classical methods for synthesizing quinoline derivatives, including ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, is the Gould-Jacobs reaction. This involves:
- Starting from aniline derivatives or o-aminophenol derivatives.
- Condensation with β-ketoesters or malonate derivatives.
- Cyclization under heating (typically 215–250°C) to form the quinoline ring.
For example, the intermediate 2-((2-methoxyphenylamino)methylene)malonate is heated in a high-boiling solvent such as Dowtherm or diphenyl ether at around 250°C to induce cyclization and form the quinoline ester with a yield reported around 64%.
Esterification of 8-Methoxyquinoline-3-carboxylic Acid
Another common route involves:
Halogenation and Subsequent Substitution
Transesterification Reactions
- Starting from protected quinoline esters (e.g., 8-tosyloxy derivatives), transesterification with ethanol or other alcohols in the presence of catalysts like indium triiodide can yield ethyl esters efficiently.
Detailed Reaction Conditions and Yields
Solubility and Stock Solution Preparation
For practical applications and further research, this compound stock solutions are prepared with precise molarity calculations. For example, to prepare stock solutions:
| Amount of Compound (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 4.0445 | 0.8089 | 0.4044 |
| 5 | 20.2224 | 4.0445 | 2.0222 |
| 10 | 40.4449 | 8.089 | 4.0445 |
Physical methods such as vortexing, ultrasound, or hot water baths are used to aid dissolution, ensuring clear solutions before further use.
Analytical Characterization During Preparation
- NMR Spectroscopy : Confirms the presence and position of methoxy (singlet ~3.9 ppm) and hydroxy groups (broad peak ~12 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (m/z 248 for [M+1]+).
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O ~1700 cm⁻¹) and hydroxyl (O–H ~3200 cm⁻¹) functional groups.
- Melting Point Determination : Used to assess purity and confirm identity.
Summary of Key Research Findings
- The Gould-Jacobs cyclization remains a robust method for quinoline ring formation with good yields.
- Esterification of 8-methoxyquinoline-3-carboxylic acid under acidic or catalytic conditions efficiently produces the ethyl ester.
- Halogenation followed by substitution offers a route to functionalized derivatives.
- Transesterification catalyzed by indium triiodide provides a clean and efficient method for ester modification.
- Reaction conditions such as temperature, solvent choice, and catalyst significantly influence yield and purity.
- Analytical techniques are critical for confirming structure and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-oxo-8-methoxyquinoline-3-carboxylate.
Reduction: 4-hydroxy-8-methoxyquinoline-3-carboxylate.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family, with the molecular formula and a molecular weight of 247.25 g/mol. This compound, characterized by hydroxyl and methoxy groups on the quinoline ring, is valued in scientific research for its diverse applications.
Scientific Research Applications
This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its role as a building block in synthesizing complex heterocyclic compounds and its utility in studying enzyme inhibitors and receptor ligands highlight its importance.
Chemistry
- Building Block: It serves as a crucial building block for synthesizing complex heterocyclic compounds.
- Reactivity: The presence of hydroxyl and methoxy groups on the quinoline ring enhances its reactivity, enabling the creation of various derivatives.
Biology
- Enzyme Inhibitors: It is used in the study of enzyme inhibitors by binding to the active sites of enzymes, blocking their activity.
- Receptor Ligands: The compound interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Medicine
- Precursor: It acts as a precursor in synthesizing potential therapeutic agents, including antimicrobial and anticancer drugs.
- Antimicrobial Activity: Compounds with similar structures exhibit antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
- Oral Administration: It has a high gastrointestinal absorption rate, making it a suitable candidate for oral administration in pharmaceutical formulations.
Industry
- Dyes and Pigments: It is utilized in developing dyes, pigments, and other industrial chemicals.
- Materials Science: It has potential applications in materials science and as a synthetic intermediate for more complex molecules.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions,Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and nucleophiles like amines or thiols under basic or acidic conditions for substitution.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Observations :
- Methoxy Position: Shifting the methoxy group from position 8 to 7 (e.g., Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate) reduces antimicrobial activity due to altered hydrogen-bonding capabilities .
- Halogen vs. Hydroxyl: Replacing the 4-hydroxy group with chlorine (e.g., Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) enhances electrophilicity but diminishes anticancer activity compared to the hydroxylated analog .
- Ester vs. Acid: The ethyl ester group in the target compound improves membrane permeability compared to the carboxylic acid derivative (4-Hydroxy-8-methoxyquinoline-3-carboxylic acid), which is more water-soluble but less bioavailable .
Key Findings :
- Enhanced Antimicrobial Activity : The 8-methoxy group in the target compound synergizes with the 4-hydroxy group to disrupt bacterial membrane integrity, yielding lower MIC values than analogs with methyl or chlorine substituents .
- Anticancer Potency: Bromine substitution at position 8 (Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) improves DNA intercalation, resulting in superior cytotoxicity compared to methoxy-substituted derivatives .
- Solubility Trade-offs: Methyl groups (e.g., Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate) enhance solubility but reduce target specificity, whereas bulkier substituents like bromine decrease solubility but increase lipophilicity .
Unique Advantages of this compound
- Balanced Reactivity: The 8-methoxy group stabilizes the quinoline ring via electron-donating effects, while the 4-hydroxy group enables hydrogen bonding with biological targets .
- Synergistic Pharmacophores: The combination of hydroxy and methoxy groups mimics natural phenolic compounds, enhancing interactions with enzymes like topoisomerases and cytochrome P450 .
- Synthetic Versatility : The ethyl ester group allows facile hydrolysis to the carboxylic acid for further functionalization, a feature absent in halogenated analogs .
Biological Activity
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that include both hydroxyl and methoxy groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
This compound has a molecular formula of C_13H_13NO_4 and a molecular weight of 247.25 g/mol. The synthesis typically involves the condensation of 4-amino-2-methoxyphenol with ethyl acetoacetate, followed by cyclization and esterification processes. The presence of hydroxyl and methoxy groups enhances its reactivity, making it a versatile building block for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₄ |
| Molecular Weight | 247.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it may modulate signal transduction pathways through interactions with cellular receptors, influencing various cellular functions.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, which could be leveraged for therapeutic purposes. For instance, it has been shown to interact effectively with enzymes involved in cancer cell proliferation and antimicrobial resistance .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound. It has demonstrated notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values for these cell lines range between 20.51 µM to 28.94 µM , indicating significant sensitivity among cancer cells .
Table 2: Cytotoxicity Results
| Cell Line | IC₅₀ (µM) | Sensitivity |
|---|---|---|
| MCF-7 | 20.51 | High |
| HCT116 | 28.94 | Moderate |
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that this compound inhibited specific enzymes linked to cancer progression, providing a basis for its use in developing anticancer drugs.
- Antimicrobial Efficacy : Another research highlighted its effectiveness against Staphylococcus aureus and other Gram-positive bacteria, showcasing its potential as an alternative antibiotic agent.
Comparative Analysis with Similar Compounds
This compound is structurally related to other quinoline derivatives but exhibits unique properties due to its specific substitution pattern. For example:
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl group only | Moderate enzyme inhibition |
| Ethyl 8-methoxyquinoline-3-carboxylate | Methoxy group only | Low antimicrobial activity |
| This compound | Both hydroxyl and methoxy groups | High enzyme inhibition & antimicrobial activity |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclocondensation of substituted aniline derivatives with β-ketoesters under acidic or basic conditions. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate analogs are prepared by reducing nitro or azido precursors, followed by cyclization with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and catalyst choice (e.g., H₂SO₄ or polyphosphoric acid). Monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to ester) improves yield.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- NMR : Analyze the quinoline ring protons (δ 7.5–9.0 ppm for aromatic H) and methoxy group (δ ~3.9 ppm for OCH₃). The ester carbonyl (C=O) appears at δ ~165–170 ppm in ¹³C NMR .
- IR : Confirm the presence of hydroxyl (broad peak ~3200 cm⁻¹), ester C=O (~1720 cm⁻¹), and quinoline C=N (~1600 cm⁻¹) stretches .
- Mass Spectrometry : The molecular ion peak ([M+H]⁺) at m/z 247.25 (C₁₃H₁₃NO₄) and fragmentation patterns (e.g., loss of ethoxy group at m/z 202) validate the structure .
Q. How should solubility and stability be managed during experimental workflows?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For stock solutions, dissolve in DMSO at 10 mM and store at –20°C in aliquots to avoid freeze-thaw degradation. Stability tests under varying pH (4–9) and temperature (4–37°C) via HPLC monitoring are recommended to confirm integrity over time .
Advanced Research Questions
Q. What methodologies are used for X-ray crystallographic analysis and structural validation of this quinoline derivative?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves the molecular geometry. Key steps:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Validate using R-factors (R₁ < 0.05) and residual electron density maps .
- Validation Tools : Check for missed symmetry (PLATON) and hydrogen-bonding patterns (CIF files). For example, intermolecular O–H···O bonds between hydroxyl and ester groups stabilize the crystal lattice .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic proton exchange or polymorphism. Strategies:
- Variable-Temperature NMR : Identify exchange-broadened peaks by cooling samples to –40°C .
- Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect polymorphic forms .
- DFT Calculations : Optimize molecular geometry using Gaussian09 and compare computed vs. experimental IR/Raman spectra .
Q. What role do hydrogen-bonding networks play in the compound’s supramolecular assembly?
Graph-set analysis (e.g., Etter’s rules) reveals chain (C(6)) or ring (R₂²(8)) motifs formed by O–H···O and C–H···O interactions. These networks influence solubility, melting point, and co-crystal formation. For example, π-π stacking between quinoline rings (3.5–4.0 Å) and hydrogen bonds (2.7–2.9 Å) dominate packing behavior .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Modifications : Introduce electron-withdrawing groups (e.g., –CF₃ at C8) to enhance antibacterial activity .
- QSAR Models : Use Hammett constants (σ) to correlate substituent effects (e.g., –OCH₃) with logP and IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., DNA gyrase) .
- In Vitro Assays : Test analogs against Gram-positive/negative bacterial strains (MIC ≤ 1 µg/mL) or cancer cell lines (MTT assay) to validate predictions .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
